Mass Spectrometric Differentiation: A 6-Da Shift for Unambiguous Quantification
Daclatasvir SRRS Isomer-d6 incorporates six deuterium atoms (C₄₀H₄₄D₆N₈O₆, MW 744.91), providing a +6 Da mass shift relative to the non-deuterated Daclatasvir SRRS isomer (C₄₀H₅₀N₈O₆, MW 738.88) [1]. This mass differential ensures baseline resolution of the internal standard signal from the analyte in MS/MS detection, eliminating isotopic cross-talk and enabling accurate quantification across a dynamic range of 10.004–3001.218 ng/mL for Daclatasvir in human plasma, as validated in a LC-MS/MS method [2]. In contrast, lower-deuterated analogs (e.g., Daclatasvir-d3, Δm = +3 Da) may exhibit incomplete chromatographic resolution or susceptibility to isotopic interference from naturally occurring ¹³C isotopes, compromising assay precision.
| Evidence Dimension | Mass shift for MS differentiation |
|---|---|
| Target Compound Data | Δm = +6 Da (MW 744.91) |
| Comparator Or Baseline | Non-deuterated Daclatasvir SRRS Isomer: Δm = 0 Da (MW 738.88); Daclatasvir-d3: Δm = +3 Da (MW 741.9) |
| Quantified Difference | 6 Da vs 0 Da and 3 Da |
| Conditions | Electrospray ionization LC-MS/MS; positive ion mode; human plasma |
Why This Matters
A 6-Da mass shift minimizes isotopic interference and ensures precise, accurate quantification in regulated bioanalytical assays, a critical requirement for pharmacokinetic studies and therapeutic drug monitoring.
- [1] ChemWhat. Daclatasvir SRRS Isomer. CAS 1009117-26-3. View Source
- [2] Amarnath et al. Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Indian Journal of Chemical Technology, 2021, 28, 47-58. View Source
